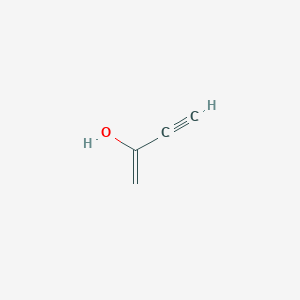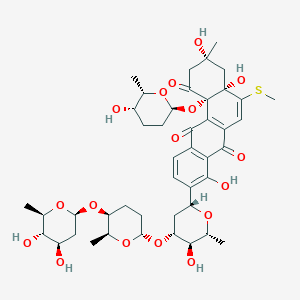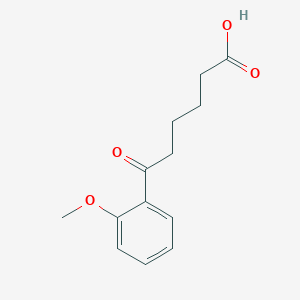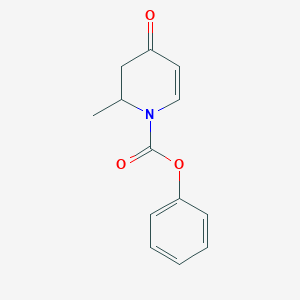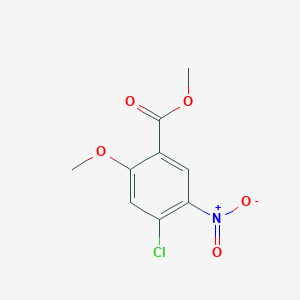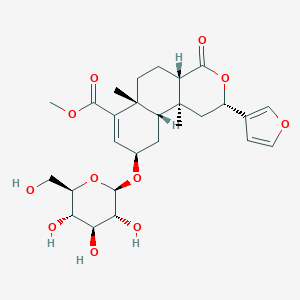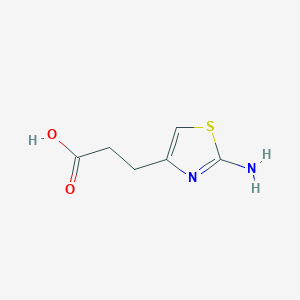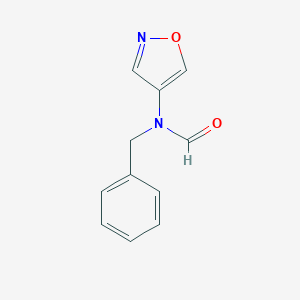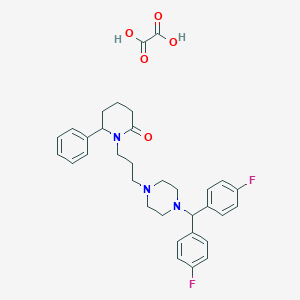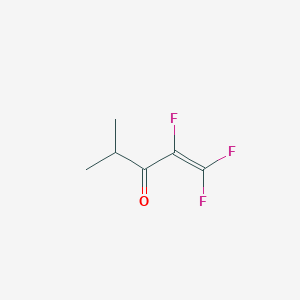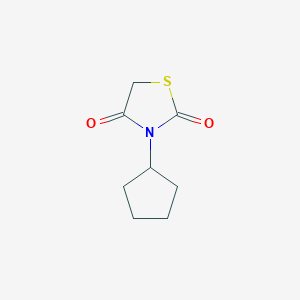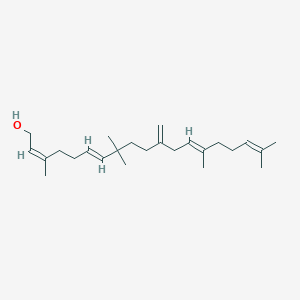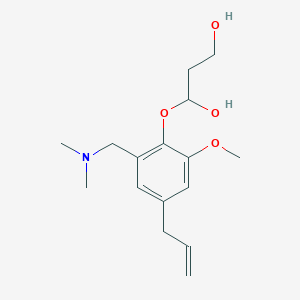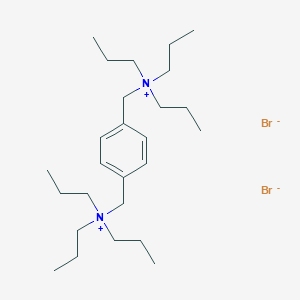
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that is commonly referred to as bisquaternary ammonium dibromide. This compound is known for its antimicrobial properties and has been used as a disinfectant in various settings.
作用机制
The mechanism of action of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) involves the disruption of the cell membrane of microorganisms. This compound is able to penetrate the cell membrane and disrupt the normal functioning of the microorganism, leading to its death. This mechanism of action has been found to be effective against a wide range of microorganisms and has been used in the development of new antimicrobial agents.
生化和生理效应
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) has been found to have minimal toxicity and has been used in various settings as a disinfectant. It has been found to be effective in preventing the growth of microorganisms and has been used in the development of new antimicrobial agents. However, this compound has been found to have some side effects, including skin irritation and respiratory problems.
实验室实验的优点和局限性
One of the main advantages of using ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) in lab experiments is its effectiveness against a wide range of microorganisms. This compound has been found to be effective in preventing the growth of drug-resistant microorganisms and has been used in the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have some side effects, including skin irritation and respiratory problems.
未来方向
In the future, there is a need for further research on the use of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) in various scientific research applications. There is a need for further research on the mechanism of action of this compound and its effectiveness against various microorganisms. Additionally, there is a need for further research on the potential side effects of this compound and ways to mitigate these side effects. Finally, there is a need for further research on the development of new antimicrobial agents based on the structure of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide).
Conclusion:
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) is a quaternary ammonium compound that has been widely used in scientific research. It has been found to be effective against a wide range of microorganisms and has been used in the development of new antimicrobial agents. This compound has a mechanism of action that involves the disruption of the cell membrane of microorganisms, leading to their death. While this compound has some limitations, it has the potential to be an effective tool in scientific research. Further research is needed to fully understand the potential of this compound and to develop new antimicrobial agents based on its structure.
合成方法
The synthesis of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) involves the reaction of p-Phenylenediamine with tripropylamine and then with hydrobromic acid. The resulting product is then quaternized with methyl iodide to form the final compound. This synthesis method has been widely used in the laboratory setting and has been found to be effective in producing high-quality ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide).
科学研究应用
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) has been used in a variety of scientific research applications. It has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. This compound has been used in the development of new antimicrobial agents and has been found to be effective in preventing the growth of drug-resistant microorganisms.
属性
CAS 编号 |
101710-67-2 |
|---|---|
产品名称 |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE |
分子式 |
C26H50Br2N2 |
分子量 |
550.5 g/mol |
IUPAC 名称 |
tripropyl-[[4-[(tripropylazaniumyl)methyl]phenyl]methyl]azanium;dibromide |
InChI |
InChI=1S/C26H50N2.2BrH/c1-7-17-27(18-8-2,19-9-3)23-25-13-15-26(16-14-25)24-28(20-10-4,21-11-5)22-12-6;;/h13-16H,7-12,17-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
PGNORPNZLVMPSF-UHFFFAOYSA-L |
SMILES |
CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-] |
规范 SMILES |
CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-] |
同义词 |
(p-Phenylenedimethylene)bis(tripropylammonium bromide) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




